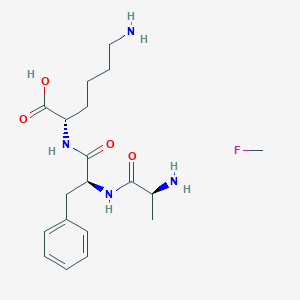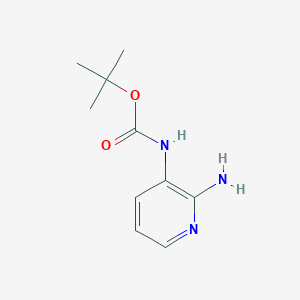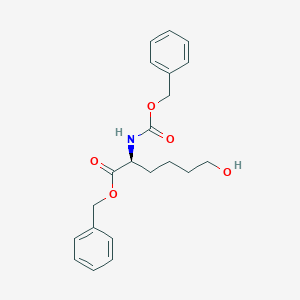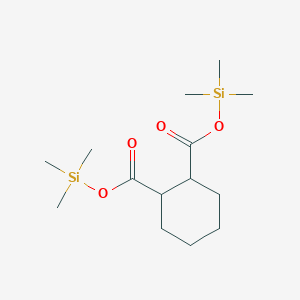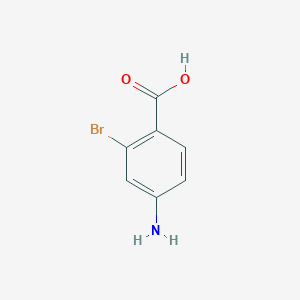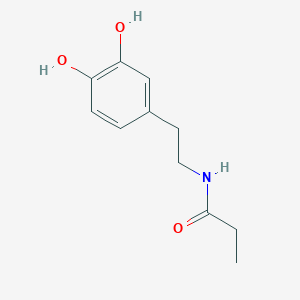
N-(3,4-Dihydroxyphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydroxyphenethyl)propanamide, also known as DOPAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPAM is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. DOPAM has been found to have a similar mechanism of action to dopamine, making it a promising candidate for various research applications.
Mécanisme D'action
N-(3,4-Dihydroxyphenethyl)propanamide acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine levels, leading to improved motor function and mood regulation.
Effets Biochimiques Et Physiologiques
N-(3,4-Dihydroxyphenethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood regulation. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dihydroxyphenethyl)propanamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have a similar mechanism of action to dopamine, making it a useful tool for studying dopamine-related processes. However, N-(3,4-Dihydroxyphenethyl)propanamide has some limitations for laboratory experiments. It is not a natural compound, which may limit its relevance to physiological processes. Additionally, N-(3,4-Dihydroxyphenethyl)propanamide has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,4-Dihydroxyphenethyl)propanamide. One area of research is in the development of N-(3,4-Dihydroxyphenethyl)propanamide-based therapies for Parkinson's disease. Another area of research is in the study of N-(3,4-Dihydroxyphenethyl)propanamide's potential effects on other dopamine-related processes, such as addiction and mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dihydroxyphenethyl)propanamide and its potential side effects.
Méthodes De Synthèse
N-(3,4-Dihydroxyphenethyl)propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of 3,4-dihydroxyphenethylamine with a suitable protecting group. This is followed by the acylation of the amine group with propanoyl chloride to obtain N-(3,4-dihydroxyphenethyl)propanamide.
Applications De Recherche Scientifique
N-(3,4-Dihydroxyphenethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to a deficiency of dopamine. N-(3,4-Dihydroxyphenethyl)propanamide has been found to have a similar mechanism of action to dopamine, making it a potential candidate for the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
106827-66-1 |
|---|---|
Nom du produit |
N-(3,4-Dihydroxyphenethyl)propanamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
Clé InChI |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonymes |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
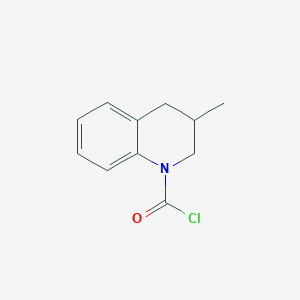
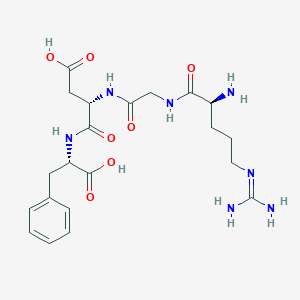

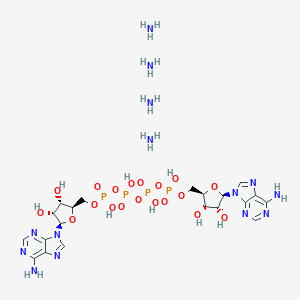
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)

